molecular formula C10H19N B3209520 (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane CAS No. 1059637-11-4

(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane

Cat. No.: B3209520
CAS No.: 1059637-11-4
M. Wt: 153.26 g/mol
InChI Key: JQXLMQXLNVVUDS-RKDXNWHRSA-N
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Description

(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane is a chiral, spirocyclic amine compound of significant interest in medicinal chemistry and pharmaceutical research. The 1-azaspiro[4.4]nonane skeleton is a key structural motif found in a range of biologically active molecules and is a core component of Cephalotaxus alkaloids, which have demonstrated potent antiproliferative activities against cancer cells . This specific (7R,8R)-stereoisomer, with its defined chiral centers at the 7 and 8 positions, is highly valuable for developing stereospecific research compounds and therapies. Spirocyclic structures like this one are often explored as rigid scaffolds in drug discovery, particularly for their potential to interact with central nervous system targets and as agonists for nicotinic acetylcholine receptors . The defined stereochemistry is crucial for precise binding to biological targets, making this compound an important building block for the synthesis of novel therapeutic agents and for probing complex biochemical pathways. This product is intended for research applications and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-6-10(7-9(8)2)4-3-5-11-10/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXLMQXLNVVUDS-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCN2)CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(CCCN2)C[C@H]1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For instance, starting from a linear precursor, cyclization can be induced using strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic systems to facilitate the cyclization process and minimize by-products. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions

(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : Research is ongoing to evaluate the compound's potential as a therapeutic agent, particularly in treating neurological disorders. Its unique structure allows it to interact with biological macromolecules, potentially leading to the development of new pharmaceuticals .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, including arginase. Such inhibition is significant in the context of cancer therapy and metabolic disorders .

Biological Research

  • Biological Interactions : The spirocyclic structure enables (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane to fit into specific binding sites on enzymes or receptors, modulating their activity. This characteristic is crucial for understanding its role in various biological pathways .
  • Drug Development : Its applications extend to drug design, where it serves as a building block for synthesizing more complex molecules with potential biological activity .

Materials Science

  • Polymer Development : The compound's structural uniqueness makes it a candidate for developing novel polymers and advanced materials. Its properties can be harnessed to create materials with specific mechanical and thermal characteristics .
  • Nanotechnology : There is potential for using this compound in nanotechnology applications due to its unique molecular structure that allows for tailored interactions at the nanoscale .

Case Studies

Case StudyFocus AreaFindings
Study on Enzyme Inhibition Arginase InhibitionDemonstrated effective inhibition of arginase with potential implications for cancer treatment .
Synthesis of Complex Molecules Medicinal ChemistryUtilized as a precursor in synthesizing derivatives with enhanced pharmacological profiles .
Material Properties Polymer ScienceInvestigated for use in creating polymers with improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism by which (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane and related spirocyclic compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
This compound hydrochloride 1-azaspiro[4.4]nonane 7R,8R-dimethyl; HCl salt 196.68 Pharmaceutical intermediate
2-(4-Chlorobenzenesulfonyl)-7,8-diphenyl-2-azabicyclo[3.2.2]nonane (Compound 18) 2-azabicyclo[3.2.2]nonane 4-chlorobenzenesulfonyl; 7,8-diphenyl N/A Antiprotozoal activity (48% synthesis yield)
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane Spiro[3.5]nonane 6,8-dioxa; 2-thia; 7,7-dimethyl 174.26 High polarity due to S/O heteroatoms
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione 1,3-diazaspiro[4.4]nonane 7-phenyl; 2,4-dione 214.23 (calculated) Hydrogen bonding via ketone groups
5-Azoniaspiro[4.4]nonane tetrafluoroborate Azoniaspiro[4.4]nonane Tetrafluoroborate counterion; quaternary N N/A Ionic liquid applications; market growth
(8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid 7-azaspiro[4.4]nonane 1,4-dithia; 8S-carboxylic acid 205.30 Chelation potential; stereospecificity

Stereochemical Considerations

  • The 7R,8R configuration in the target compound is critical for bioactivity, as seen in lignans like GGCE, where stereoisomers exhibit distinct enzyme-binding properties .
  • In contrast, (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid’s stereochemistry influences its pKa (2.14) and solubility .

Key Research Findings

Bioactivity : The antiprotozoal activity of azaspiro compounds correlates with substituent electronegativity (e.g., sulfonyl groups in Compound 18 enhance target affinity) .

Market Trends: The 5-Azoniaspiro[4.4]nonane tetrafluoroborate market is projected to grow, driven by demand in specialty chemicals and electronics .

Stereochemical Impact : Enzymatic synthesis of lignan analogs (e.g., GGCE) demonstrates that stereochemistry governs biological activity, a principle applicable to spirocyclic amines .

Biological Activity

Overview

(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane is a spirocyclic compound characterized by a bicyclic structure that incorporates a nitrogen atom. Its unique structural features, including two methyl groups at the 7 and 8 positions, make it a subject of interest in various fields of biological and medicinal research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules such as proteins and enzymes. The nitrogen atom within the spirocyclic structure can engage in hydrogen bonding and other interactions that influence the compound's reactivity and biological effects.

Key Mechanisms:

  • Receptor Binding : The compound may bind to nicotinic acetylcholine receptors, similar to other neurotoxic alkaloids, which could modulate neurotransmission pathways.
  • Enzyme Interaction : Potential inhibition or modulation of enzyme activity has been suggested, impacting various metabolic pathways.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities that could be harnessed for therapeutic purposes:

1. Neuropharmacological Effects

Studies suggest the compound may have neuroprotective properties, making it a candidate for treating neurological disorders. Its structural similarity to known neurotoxins could provide insights into its mechanism as a potential therapeutic agent.

2. Antitumor Activity

Preliminary investigations into the antitumor effects of related compounds indicate that spirocyclic structures can exhibit significant anticancer properties. For instance, compounds with similar frameworks have shown efficacy in inhibiting cancer cell proliferation.

Cell Line Inhibition Rate (30 μM) IC50 (μM)
A549100%8.99
HepG299.98%6.92
DU14599.93%7.89
MCF7100%8.26

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other spirocyclic compounds:

Compound Key Features Biological Activity
This compoundContains two methyl groups; nitrogen in ringPotential neuroprotective and antitumor effects
(7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonaneBenzyl substitution; altered stericsEnhanced receptor binding affinity
(7R,8R)-7,8-dimethyl-1-azaspiro[4.5]decaneDifferent ring size; lacks nitrogenVaries in receptor interaction

Case Studies and Research Findings

Several studies have explored the biological implications of spirocyclic compounds similar to this compound:

  • Neurotoxin Interaction : Research on cyanobacterial neurotoxins has shown that structurally related compounds can inhibit nicotinic receptors effectively . This suggests potential pathways for therapeutic development.
  • Antitumor Mechanisms : Studies on related spirocyclic compounds have demonstrated their ability to induce apoptosis in cancer cells by disrupting cell cycle progression . This reinforces the need for further investigation into the antitumor capabilities of this compound.

Q & A

Q. What are the recommended methodologies for synthesizing (7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane, and how can stereochemical purity be ensured?

Answer: Synthesis typically involves spiroannulation strategies, such as cyclization of γ-lactam precursors or intramolecular aldol reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are critical. Key steps:

  • Stereoselective methyl group introduction : Use enantiopure starting materials or kinetic resolution during cyclization .
  • Purity verification : Employ chiral HPLC (e.g., Purospher®STAR Columns) paired with polarimetric detection to confirm enantiomeric excess (ee) >98% .
  • Example protocol : A reported route for analogous spiro compounds involves [3+2] cycloaddition with a chiral amine catalyst, yielding 75–85% ee, followed by recrystallization .

Q. How should researchers approach structural elucidation of this compound, particularly distinguishing it from related azaspiro derivatives?

Answer: Combine spectroscopic and computational methods:

  • NMR : Focus on 1H^1H- and 13C^{13}C-NMR coupling patterns to identify spirocyclic proton environments (e.g., δ 2.5–3.5 ppm for bridgehead protons) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry; a recent study on 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one achieved 0.059 R-factor precision .
  • Mass spectrometry : Use high-resolution MS (HRMS) to differentiate molecular ions (e.g., C9_9H16_{16}N2_2O vs. C8_8H13_{13}NO2_2) .

Q. What are the primary challenges in characterizing the physicochemical properties of this compound, and how can they be addressed?

Answer: Key challenges include solubility in aqueous media and stability under physiological conditions. Methodological solutions:

  • Solubility profiling : Use shake-flask method with buffers (pH 1–10) and surfactants (e.g., Tween-80) .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring for oxidation/byproduct formation .
  • LogP determination : Reverse-phase HPLC (C18 column) with reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for azaspiro compounds, such as conflicting enzyme inhibition results?

Answer: Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:

  • Standardize assays : Adopt validated protocols (e.g., FAAH inhibition assays with IC50_{50} replicates) .
  • Impurity profiling : Use LC-MS to identify and quantify trace intermediates (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) that may interfere .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, adjusting for methodological differences .

Q. What advanced experimental designs are suitable for studying the environmental fate of this compound in ecological risk assessments?

Answer: Adopt tiered approaches:

Laboratory studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation half-lives using simulated sunlight .

Microcosm models : Assess biodegradation in soil/water systems with LC-MS/MS quantification .

QSAR modeling : Predict bioaccumulation potential using topological polar surface area (TPSA) and logD values .

Q. How can computational methods enhance the optimization of this compound’s pharmacokinetic profile?

Answer: Integrate molecular dynamics (MD) and machine learning (ML):

  • MD simulations : Predict blood-brain barrier penetration using free-energy calculations (e.g., PMF profiles) .
  • ML models : Train on spirocyclic compound libraries to forecast metabolic clearance (e.g., cytochrome P450 liabilities) .
  • In silico toxicity : Use DEREK or ProTox-II to flag structural alerts (e.g., hepatotoxicity) .

Q. What strategies are effective for addressing low yields in large-scale synthesis of enantiopure this compound?

Answer: Optimize catalytic systems and downstream processing:

  • Catalyst screening : Test chiral Ru or Ir complexes for asymmetric hydrogenation .
  • Continuous flow chemistry : Improve reaction homogeneity and reduce racemization .
  • Crystallization engineering : Use solvent mixtures (e.g., ethanol/water) to enhance ee via diastereomeric salt formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane
Reactant of Route 2
(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane

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